molecular formula C11H17N3O B13869943 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol

1-(2-Piperazin-1-ylpyridin-4-yl)ethanol

Cat. No.: B13869943
M. Wt: 207.27 g/mol
InChI Key: BAOHTXMXGHBJGQ-UHFFFAOYSA-N
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Description

1-(2-Piperazin-1-ylpyridin-4-yl)ethanol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperazine ring linked to a pyridine moiety, a structural motif commonly found in molecules that interact with central nervous system (CNS) targets and various enzymes . The piperazine ring is a privileged structure in drug discovery, frequently employed to optimize the physicochemical properties of a lead compound, enhance aqueous solubility, and improve pharmacokinetic profiles . Piperazine-containing compounds are prevalent in a wide range of therapeutic areas. They are often investigated as modulators of targets such as the histamine H3 receptor and sigma receptors, which are relevant for neurological disorders and pain management . Furthermore, this class of compounds is integral to the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and acyl-CoA: cholesterol O-acyltransferase (ACAT) . The specific research applications and biological activity of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol are still being explored. Researchers are encouraged to consult the scientific literature for the latest findings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2-piperazin-1-ylpyridin-4-yl)ethanol

InChI

InChI=1S/C11H17N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8-9,12,15H,4-7H2,1H3

InChI Key

BAOHTXMXGHBJGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)N2CCNCC2)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

A typical synthetic route can be summarized as follows:

Step Reaction Description Reagents/Conditions Notes
1 Preparation of 4-bromo-2-pyridineethanol or 4-chloromethylpyridine derivative Bromination or chloromethylation of pyridine derivatives Provides reactive site for nucleophilic substitution
2 Nucleophilic substitution with piperazine Reaction of 4-bromo or 4-chloromethylpyridine derivative with piperazine in ethanol or methanol solvent, reflux conditions Piperazine acts as nucleophile, substitution occurs at halogenated position
3 Purification Recrystallization or column chromatography Ensures removal of unreacted starting materials and byproducts

This method is consistent with the preparation of related compounds such as (2-Piperazin-1-ylpyridin-4-yl)methylamine, which employs 4-chloromethylpyridine and piperazine under reflux in alcohol solvents, followed by purification.

Industrial Production Techniques

For industrial-scale synthesis, continuous flow reactors are often utilized. These provide enhanced control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields and product purity. Automation and advanced purification methods such as preparative high-performance liquid chromatography (HPLC) or crystallization are employed to meet quality standards for pharmaceutical applications.

Alternative Synthetic Routes and Optimization

While the above method represents the classical approach, variations include:

  • Using different halogenated pyridine precursors (e.g., chloromethyl, bromomethyl, or iodomethyl derivatives) to optimize reactivity.
  • Modifying solvent systems (e.g., using dimethylformamide or acetonitrile) to improve nucleophilic substitution efficiency.
  • Employing protecting groups on the ethanol moiety if sensitive functional groups are present during synthesis.
  • Utilizing microwave-assisted synthesis to reduce reaction times.

These optimizations are aimed at enhancing reaction selectivity, yield, and scalability.

Chemical Reaction Analysis

The key reaction in the synthesis is the nucleophilic aromatic substitution (S_NAr) of the halogenated pyridine derivative by piperazine. The electron-deficient pyridine ring facilitates this substitution. The ethanol group at the 4-position can be introduced either before or after piperazine substitution depending on the synthetic route.

The piperazine nitrogen atoms provide sites for further functionalization or salt formation, which is important for pharmaceutical formulation. The ethanol group contributes to hydrogen bonding, affecting solubility and binding properties.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reaction Solvent Conditions Purification Scale
Classical batch synthesis 4-chloromethylpyridine, piperazine Nucleophilic substitution Ethanol or methanol Reflux, several hours Recrystallization or chromatography Lab to pilot scale
Continuous flow synthesis Same as above Nucleophilic substitution Variable (optimized for flow) Controlled temperature and residence time Automated purification Industrial scale
Microwave-assisted synthesis Same as above Nucleophilic substitution Polar aprotic solvents Microwave irradiation, short time Chromatography Lab scale

Research Findings and Applications

The compound's preparation methods have been adapted to facilitate its use in medicinal chemistry, especially as a scaffold for kinase inhibitors targeting the Rearranged During Transfection (RET) kinase, which is implicated in various cancers. The ability to selectively functionalize the piperazine and pyridine rings allows for the development of derivatives with enhanced biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

1-(2-Piperazin-1-ylpyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

1-(2-Piperazin-1-ylpyridin-4-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, while the ethanol group can form hydrogen bonds, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications References
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol C₁₁H₁₇N₃O 207.27 Pyridin-4-yl, piperazine Ethanol, secondary amine Pharmaceutical intermediates
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol C₁₂H₁₇N₃O 219.29 Aminophenyl, piperazine Ethanol, primary amine Kinase inhibitor research
2,2'-(Piperazine-1,4-diyl)diethanol C₈H₁₈N₂O₂ 174.24 Piperazine Two ethanol groups Solubility enhancers
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 221.27 Fluorophenyl, piperidine Ethanone Antifungal/antibacterial research
2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazinyl}ethanol oxalate C₂₀H₂₉N₃O₆ 407.47 Piperazine-piperidine hybrid, benzyl Ethanol (salt form), tertiary amine Neuropharmacology

Key Differences and Implications

Aromatic vs. Aliphatic Substituents
  • This feature may enhance binding affinity in protein targets compared to purely aliphatic derivatives.
  • The 4-fluorophenyl group in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone provides electronegativity and metabolic stability, whereas the pyridine in the target compound offers a hydrogen-bond acceptor site.
Piperazine vs. Piperidine Rings
  • Piperazine (two nitrogen atoms) in the target compound increases basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen) in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone . This may influence pharmacokinetic properties like solubility and blood-brain barrier penetration.
Functional Group Variations
  • The ethanol group in the target compound enhances hydrophilicity, contrasting with the ethanone group in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone , which reduces polarity and may affect metabolic pathways.
  • In 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol , the primary amine on the phenyl ring enables conjugation reactions, whereas the target compound lacks this reactivity.
Salt Forms and Solubility

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres is common to promote amine-pyridine coupling. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product . Optimization includes adjusting reaction temperatures (e.g., 80–110°C) and stoichiometric ratios (1:1.2 for amine:halopyridine) to maximize yield.

    Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns on the pyridine and piperazine rings.
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11_{11}H15_{15}N3_3O).
    • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3300 cm1^{-1}) .
    • Chromatography : HPLC with UV detection ensures >95% purity .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category H319) .
    • Ventilation : Use fume hoods during synthesis to avoid inhalation.
    • First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data across studies?

    • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Standardize protocols:

    • Use identical cell lines (e.g., HEK-293 for receptor binding assays).
    • Validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
    • Perform dose-response curves (EC50_{50}/IC50_{50}) to compare potency .

    Q. What strategies improve the compound’s metabolic stability for in vivo studies?

    • Methodological Answer :

    • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to reduce oxidative metabolism.
    • Prodrug Design : Mask the ethanol group as an ester to enhance bioavailability.
    • In Vitro Assays : Use liver microsomes or cytochrome P450 inhibition studies to predict metabolic pathways .

    Q. How does the spatial arrangement of substituents affect binding to target receptors?

    • Methodological Answer :

    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin or dopamine receptors.
    • X-ray Crystallography : Resolve co-crystal structures with receptors (e.g., 5-HT1A_{1A}) to identify key hydrogen bonds or hydrophobic contacts .
    • SAR Table :
    Substituent PositionBinding Affinity (Ki_i, nM)Notes
    2-Piperazine12.4 ± 1.2High selectivity for 5-HT1A_{1A}
    4-Ethanol45.6 ± 3.8Reduced lipophilicity

    Q. What experimental designs mitigate side reactions during functionalization of the piperazine ring?

    • Methodological Answer :

    • Protecting Groups : Temporarily block the ethanol group with tert-butyldimethylsilyl (TBS) ether to prevent oxidation during alkylation.
    • Low-Temperature Reactions : Conduct substitutions at 0–5°C to minimize unwanted ring-opening.
    • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of secondary amines .

    Data Interpretation and Reproducibility

    Q. How should researchers address inconsistencies in reported solubility data?

    • Methodological Answer :

    • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.
    • Standardized Protocols : Report temperature (e.g., 25°C) and agitation method (e.g., vortexing for 30 min).
    • QC Measures : Use USP reference standards for calibration .

    Q. What statistical approaches validate reproducibility in pharmacological assays?

    • Methodological Answer :

    • Power Analysis : Ensure n ≥ 3 replicates per group to detect 20% effect size with 80% power.
    • Blinding : Randomize sample processing to reduce bias.
    • Meta-Analysis : Pool data from independent labs using random-effects models .

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